molecular formula C16H19FN6O B2618541 {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1291854-94-8

{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No.: B2618541
CAS No.: 1291854-94-8
M. Wt: 330.367
InChI Key: HFBAJYCNKJSMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone is a synthetic organic molecule that features a triazole ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, propargyl bromide, and piperazine.

    Formation of Triazole Ring: The triazole ring is typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide derivative of 2-fluoroaniline with propargyl bromide.

    Coupling with Piperazine: The resulting triazole intermediate is then coupled with a piperazine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the electronic properties of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced triazole or fluorophenyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or photophysical properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular signaling pathways.

Medicine

    Anticancer: Investigated for its potential anticancer properties due to its ability to interfere with cell proliferation.

    Antimicrobial: Potential use as an antimicrobial agent against various pathogens.

Industry

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

    Agriculture: Potential use in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
  • {5-[(2-bromophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone
  • {5-[(2-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Uniqueness

The presence of the fluorophenyl group in {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone imparts unique electronic properties that can influence its biological activity and binding affinity. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different pharmacokinetics and pharmacodynamics, potentially leading to improved efficacy or reduced side effects.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O/c1-2-7-22-8-10-23(11-9-22)16(24)14-15(20-21-19-14)18-13-6-4-3-5-12(13)17/h2-6H,1,7-11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBAJYCNKJSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.